molecular formula C11H17NO B14152799 Ethyl[2-(3-methoxyphenyl)ethyl]amine CAS No. 782450-14-0

Ethyl[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B14152799
CAS No.: 782450-14-0
M. Wt: 179.26 g/mol
InChI Key: QVAZAZYBVWHEHA-UHFFFAOYSA-N
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Description

Ethyl[2-(3-methoxyphenyl)ethyl]amine is an organic compound that belongs to the class of phenethylamines. It is characterized by the presence of an ethyl group attached to a 2-(3-methoxyphenyl)ethylamine structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[2-(3-methoxyphenyl)ethyl]amine typically involves the reaction of 3-methoxyphenylacetonitrile with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(3-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, alkoxides, and other nucleophilic species

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl[2-(3-methoxyphenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl[2-(3-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the brain, influencing neurotransmitter activity and signaling pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: This compound is structurally similar but lacks the ethyl group attached to the amine.

    4-Methoxyphenethylamine: Similar structure with a methoxy group at the 4-position instead of the 3-position.

    2-Methoxyphenethylamine: Similar structure with a methoxy group at the 2-position.

Uniqueness

Ethyl[2-(3-methoxyphenyl)ethyl]amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interaction with biological targets. This structural difference can result in distinct pharmacological properties and applications compared to its analogs .

Properties

CAS No.

782450-14-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-ethyl-2-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C11H17NO/c1-3-12-8-7-10-5-4-6-11(9-10)13-2/h4-6,9,12H,3,7-8H2,1-2H3

InChI Key

QVAZAZYBVWHEHA-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=CC(=CC=C1)OC

Origin of Product

United States

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